Enzyme‑Specific Decarboxylation Rate Distinguishes 4-Hydroxyphthalic Acid from Phthalic Acid and 4-Chlorophthalic Acid
Under identical aerobic whole‑cell assay conditions (mixed culture ON‑7, 4 h, 30 °C, chloramphenicol present), 4‑hydroxyphthalic acid is metabolized with a distinct product profile and conversion efficiency compared to phthalic acid and 4‑chlorophthalic acid [1]. The 4‑hydroxy substrate is selectively decarboxylated to 3‑hydroxybenzoic acid by a 4,5‑dihydroxyphthalic acid decarboxylase, while phthalic acid is processed by a separate decarboxylase to benzoic acid, and 4‑chlorophthalic acid is converted to 3‑chlorobenzoic acid with substantially lower yield [1].
| Evidence Dimension | Substrate consumption and product formation in whole‑cell decarboxylation assay |
|---|---|
| Target Compound Data | 4-Hydroxyphthalic acid: initial 5.00 mM, final 3.46 mM; product 3-hydroxybenzoic acid 1.30 mM |
| Comparator Or Baseline | Phthalic acid: initial 5.00 mM, final 3.74 mM; product benzoic acid 1.03 mM. 4-Chlorophthalic acid: initial 4.15 mM, final 3.72 mM; product 3-chlorobenzoic acid 0.54 mM |
| Quantified Difference | 4-Hydroxyphthalic acid yields 1.30 mM product (26% molar conversion) vs. 1.03 mM for phthalic acid (20.6%) and 0.54 mM for 4-chlorophthalic acid (13.0%); substrate consumption: 1.54 mM vs. 1.26 mM vs. 0.43 mM respectively |
| Conditions | Mixed culture ON-7 grown anaerobically on phthalate; cells incubated aerobically 4 h at 30 °C with chloramphenicol; substrate concentrations as listed in Table 1 |
Why This Matters
Procurement for biodegradation research or environmental fate studies requires the specific regiochemistry of 4‑hydroxyphthalic acid, because its enzymatic decarboxylation pathway and conversion efficiency are distinct from those of the parent phthalic acid and the 4‑chloro analog, directly impacting experimental outcomes.
- [1] Taylor BF, Ribbons DW. Bacterial Decarboxylation of o-Phthalic Acids. Appl Environ Microbiol. 1983;46(6):1276-1281. doi:10.1128/aem.46.6.1276-1281.1983. View Source
